Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate

Catalog No.
S14079815
CAS No.
M.F
C9H9BrFNO2
M. Wt
262.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate

Product Name

Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate

IUPAC Name

methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

InChI

InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8H,12H2,1H3

InChI Key

BLAMHWGMPNHZOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)F)Br)N

Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate is an organic compound characterized by the presence of an amino group, a bromo substituent, and a fluorine atom on a phenyl ring. Its molecular formula is C9H10BrFNO2C_9H_{10}BrFNO_2, and it is classified as an amino acid derivative due to the presence of both an amino group and an ester functional group. This compound is notable for its potential applications in medicinal chemistry and material science, particularly due to its unique structural features that influence its reactivity and biological activity.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Reduction: The bromo substituent can be reduced to a hydrogen atom, altering the compound's reactivity.
  • Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Sodium alkoxides or Grignard reagents are commonly used for nucleophilic substitution reactions.

Research indicates that methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and ligand for various receptors. The presence of the amino group enhances its ability to interact with biological targets, potentially leading to anti-inflammatory and anticancer effects. Additionally, compounds with similar structures have shown promise in modulating enzyme activity through competitive inhibition mechanisms.

The synthesis of methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate typically involves the following steps:

  • Starting Materials: 3-bromo-4-fluorobenzaldehyde and glycine methyl ester hydrochloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as sodium hydroxide, often under reflux conditions using solvents like ethanol or methanol.
  • Intermediate Formation: A Schiff base intermediate is formed, which is subsequently reduced to yield the final product.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability in production.

Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate has several applications across various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Material Science: Used as a building block in synthesizing more complex molecules for new materials.
  • Biological Research: Serves as a probe in studies involving enzyme-substrate interactions and receptor binding assays.

Interaction studies have focused on how methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate reacts with different nucleophiles and electrophiles. These studies elucidate its reactivity profile and help identify potential biological targets. The compound's unique structural features allow it to engage in specific interactions that are critical for its biological efficacy.

Several compounds share structural similarities with methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate:

Compound NameKey Features
Methyl 2-bromo-2-(4-fluorophenyl)acetateContains a bromo substituent; lacks amino functionality.
Methyl (S)-2-amino-2-(2-bromo-4-fluorophenyl)acetateEnantiomeric variant; differs in bromo position.
Methyl 2-(3-bromo-4-hydroxyphenyl)acetateHydroxy group instead of amino; different reactivity.

Uniqueness

Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate is distinguished by the combination of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This dual substitution pattern enhances its potential as a versatile building block in synthetic chemistry while also providing unique properties that can be exploited in medicinal applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.98007 g/mol

Monoisotopic Mass

260.98007 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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